tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane
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Overview
Description
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: is a chemical compound that contains a tert-butyl group, two bromine atoms, and a dimethylsilane group attached to a but-3-en-1-yn-1-yl chain
Preparation Methods
The synthesis of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Reaction Conditions: The key steps include the Vilsmeier formylation, reduction with sodium borohydride in methanol, and protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Industrial Production: Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products .
Comparison with Similar Compounds
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound contains an iodine atom instead of bromine and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar enyne structure but includes an indole moiety, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
920283-01-8 |
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Molecular Formula |
C10H16Br2Si |
Molecular Weight |
324.13 g/mol |
IUPAC Name |
tert-butyl-(4,4-dibromobut-3-en-1-ynyl)-dimethylsilane |
InChI |
InChI=1S/C10H16Br2Si/c1-10(2,3)13(4,5)8-6-7-9(11)12/h7H,1-5H3 |
InChI Key |
YXTQZAZJIGSQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC=C(Br)Br |
Origin of Product |
United States |
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